molecular formula C9H8Cl2O2 B1581286 Ethyl 2,5-dichlorobenzoate CAS No. 35112-27-7

Ethyl 2,5-dichlorobenzoate

Cat. No.: B1581286
CAS No.: 35112-27-7
M. Wt: 219.06 g/mol
InChI Key: JSZYWIKNIZKJAN-UHFFFAOYSA-N
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Description

Ethyl 2,5-dichlorobenzoate is an organic compound with the molecular formula C9H8Cl2O2. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 5, and an ethyl ester group attached to the carboxylic acid function.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 2,5-dichlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with 2,5-dichlorobenzoic acid chloride followed by esterification with ethanol.

Industrial Production Methods: In industrial settings, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as 2,5-dichlorobenzoic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the chlorine-substituted positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 2,5-Dichlorobenzoic acid

  • Reduction: 2,5-Dichlorobenzyl alcohol

  • Substitution: 2,5-Dichloroaniline (if an amine is used as the nucleophile)

Scientific Research Applications

Ethyl 2,5-dichlorobenzoate has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Ethyl 2,5-dichlorobenzoate is similar to other chlorinated benzoic acid esters, such as mthis compound and ethyl 3,4-dichlorobenzoate. its unique positioning of chlorine atoms and the presence of the ethyl ester group distinguish it from these compounds. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.

Comparison with Similar Compounds

  • Methyl 2,5-dichlorobenzoate

  • Ethyl 3,4-dichlorobenzoate

  • Ethyl 2,4-dichlorobenzoate

Properties

IUPAC Name

ethyl 2,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZYWIKNIZKJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188610
Record name Ethyl 2,5-dichlorobenzoate
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Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35112-27-7
Record name Benzoic acid, 2,5-dichloro-, ethyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,5-dichloro-, ethyl ester
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Record name Benzoic acid, 2,5-dichloro-, ethyl ester
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Record name Ethyl 2,5-dichlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,5-dichlorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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